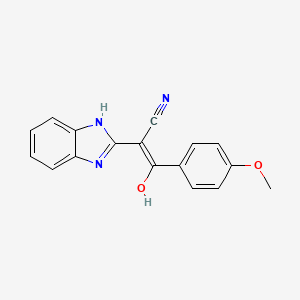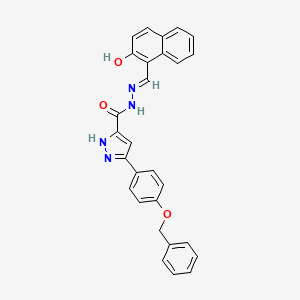
N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein eines Chinolinkerns gekennzeichnet, der mit einer 3,4-Dichlorphenylgruppe, einer Methylgruppe und einer Phenylgruppe sowie einer Carboxamid-Funktionsgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoboranverbindung in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen sind im Allgemeinen mild und tolerieren eine Vielzahl von funktionellen Gruppen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren sorgt für eine gleichbleibende Qualität des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinkern oder die Substituenten modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinolin-N-Oxiden führen, während Reduktion verschiedene reduzierte Chinolinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Wechselwirkungen der Verbindung mit biologischen Molekülen werden auf potenzielle therapeutische Anwendungen untersucht.
Medizin: Die Forschung untersucht ihr Potenzial als Medikamentenkandidat zur Behandlung verschiedener Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen und zu den gewünschten therapeutischen oder biologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
3,4-Dichlormethylphenidat: Ein Stimulansmittel mit einem anderen pharmakologischen Profil.
3,4-Dichlorphenylisocyanat: Wird als chemisches Zwischenprodukt in der organischen Synthese verwendet.
Die Einzigartigkeit von N-(3,4-Dichlorphenyl)-6-methyl-2-phenylchinolin-4-carboxamid liegt in seinem spezifischen Substitutionsschema am Chinolinkern, das ihm bestimmte chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C23H16Cl2N2O |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O/c1-14-7-10-21-17(11-14)18(13-22(27-21)15-5-3-2-4-6-15)23(28)26-16-8-9-19(24)20(25)12-16/h2-13H,1H3,(H,26,28) |
InChI-Schlüssel |
TXMDAAPZYIVMEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
![(2-ethoxy-4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11668758.png)
![(3Z,5E)-3,5-bis[(3-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11668759.png)
![N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11668764.png)

![N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B11668780.png)
![ethyl (2Z)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668782.png)
![(5E)-3-Benzyl-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668787.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11668789.png)

![N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11668794.png)
